

Spectroscopic Analysis of Methyl 4-(hydroxymethyl)benzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-(hydroxymethyl)benzoate

Cat. No.: B1293641

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **methyl 4-(hydroxymethyl)benzoate**. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and compound verification. The document details experimental protocols and presents spectroscopic data in a clear, structured format.

Chemical Structure

Methyl 4-(hydroxymethyl)benzoate (CAS No: 6908-41-4) is a white crystalline solid with the molecular formula $C_9H_{10}O_3$.^[1] Its structure consists of a benzene ring substituted with a methyl ester group and a hydroxymethyl group at the para position.

Caption: Chemical Structure of **Methyl 4-(hydroxymethyl)benzoate**.

Spectroscopic Data

The following tables summarize the key 1H NMR, ^{13}C NMR, and IR spectroscopic data for **methyl 4-(hydroxymethyl)benzoate**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum was recorded in deuterated chloroform ($CDCl_3$) on a 399.65 MHz instrument.^[2] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.99	Doublet (d)	2H	Aromatic Protons (ortho to $-\text{COOCH}_3$)
7.40	Doublet (d)	2H	Aromatic Protons (ortho to $-\text{CH}_2\text{OH}$)
4.73	Singlet (s)	2H	Methylene Protons ($-\text{CH}_2\text{OH}$)
3.90	Singlet (s)	3H	Methyl Protons ($-\text{OCH}_3$)
2.51 (variable)	Singlet (s)	1H	Hydroxyl Proton ($-\text{OH}$)

Table 1: ^1H NMR Data for **Methyl 4-(hydroxymethyl)benzoate** in CDCl_3 .[\[2\]](#)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR data was acquired in deuterated chloroform (CDCl_3).[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
167.1	Carbonyl Carbon ($-\text{C}=\text{O}$)
144.5	Aromatic Carbon ($-\text{C}-\text{CH}_2\text{OH}$)
129.9	Aromatic Carbon ($-\text{CH}$, ortho to $-\text{COOCH}_3$)
128.9	Aromatic Carbon ($-\text{C}-\text{COOCH}_3$)
126.7	Aromatic Carbon ($-\text{CH}$, ortho to $-\text{CH}_2\text{OH}$)
64.6	Methylene Carbon ($-\text{CH}_2\text{OH}$)
52.1	Methyl Carbon ($-\text{OCH}_3$)

Table 2: ^{13}C NMR Data for **Methyl 4-(hydroxymethyl)benzoate** in CDCl_3 .

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Potassium Bromide (KBr) wafer or as a nujol mull.^{[1][3]} The major absorption bands are indicative of the compound's key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300 - 3500	Broad	O-H Stretch (Alcohol)
3000 - 3100	Medium	C-H Stretch (Aromatic)
2850 - 3000	Medium	C-H Stretch (Aliphatic)
~1720	Strong	C=O Stretch (Ester)
~1610, ~1500	Medium	C=C Stretch (Aromatic Ring)
~1280	Strong	C-O Stretch (Ester, asymmetric)
~1100	Strong	C-O Stretch (Alcohol)

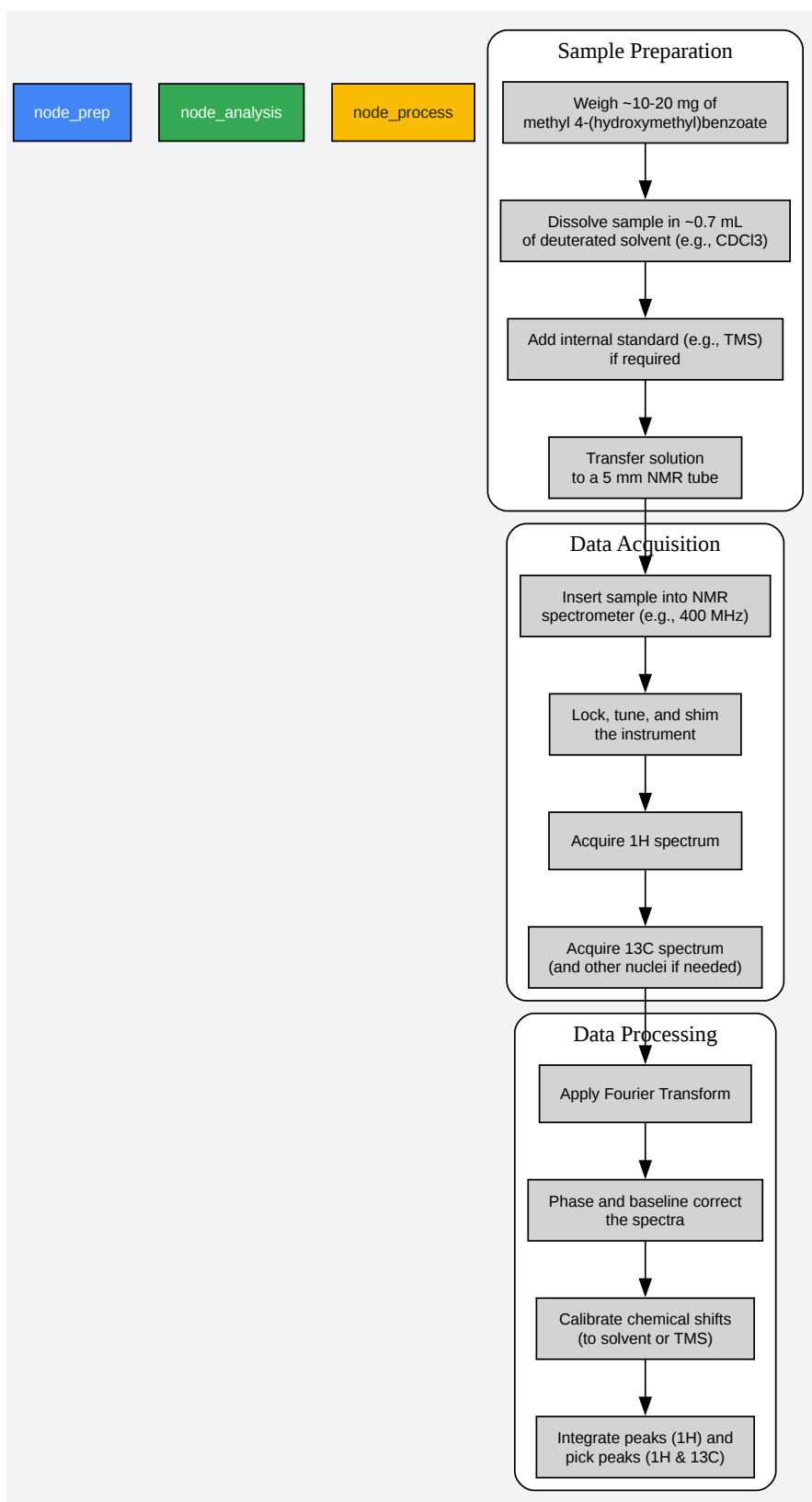
Table 3: Characteristic IR Absorption Bands for **Methyl 4-(hydroxymethyl)benzoate**.

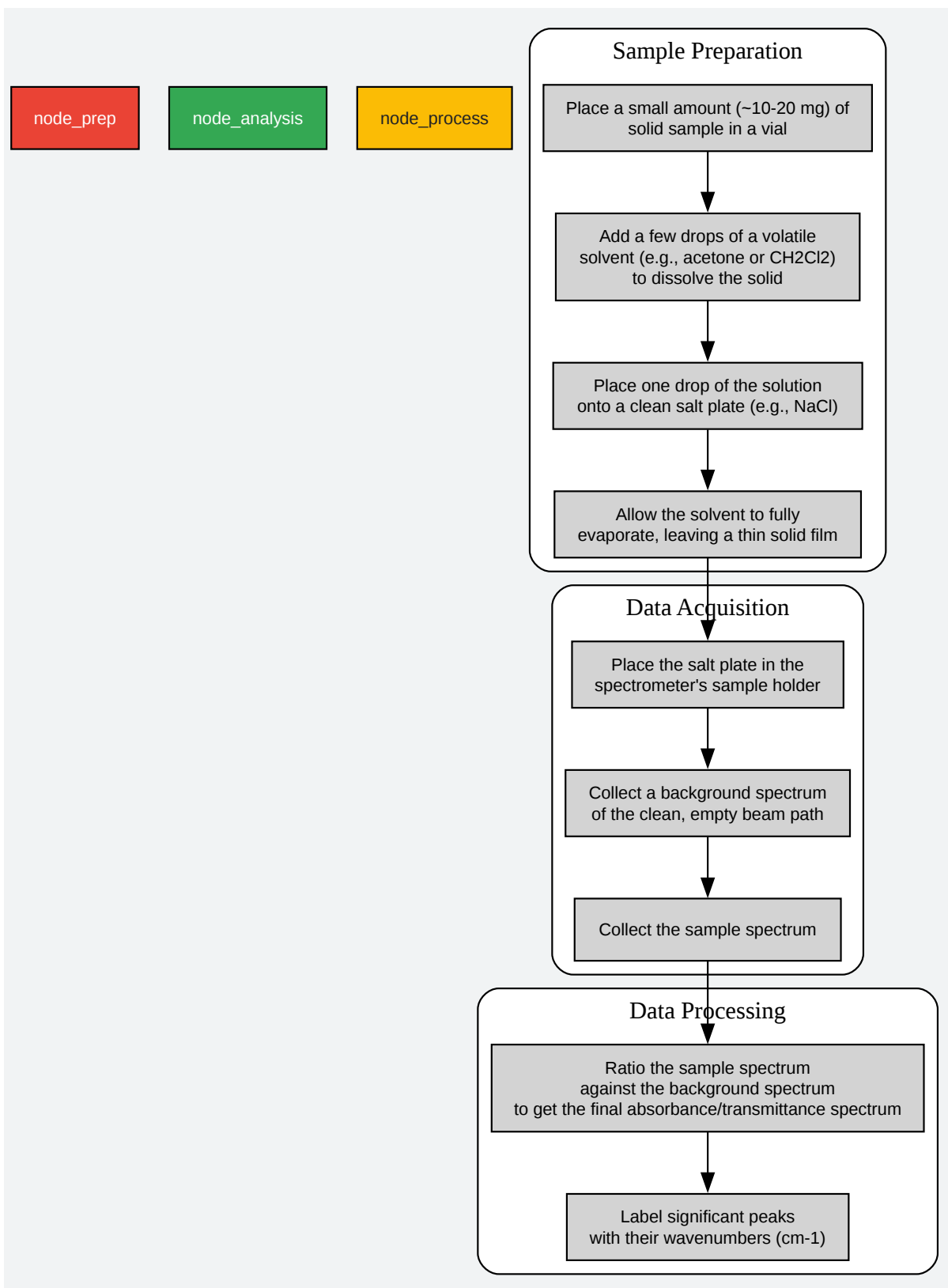
Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized but reflect standard practices for the analysis of solid organic compounds.

NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a sample for ¹H and ¹³C NMR spectroscopy.





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